1-{[(4-Fluoro-3-methylphenyl)methyl]amino}propan-2-ol

Catalog No.
S13792042
CAS No.
M.F
C11H16FNO
M. Wt
197.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{[(4-Fluoro-3-methylphenyl)methyl]amino}propan-2...

Product Name

1-{[(4-Fluoro-3-methylphenyl)methyl]amino}propan-2-ol

IUPAC Name

1-[(4-fluoro-3-methylphenyl)methylamino]propan-2-ol

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

InChI

InChI=1S/C11H16FNO/c1-8-5-10(3-4-11(8)12)7-13-6-9(2)14/h3-5,9,13-14H,6-7H2,1-2H3

InChI Key

FGVCXZTUKPRXOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNCC(C)O)F

1-{[(4-Fluoro-3-methylphenyl)methyl]amino}propan-2-ol is an organic compound characterized by its complex structure, which includes a propanol backbone and a substituted phenyl group. The compound has the molecular formula C11H16FNOC_{11}H_{16}FNO and a molecular weight of approximately 197.25 g/mol. The presence of a fluorine atom and a methyl group on the phenyl ring contributes to its unique chemical properties, enhancing its potential applications in medicinal chemistry and material science. The compound is notable for its chiral center, which can influence its biological activity and interactions with various biological targets.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-{[(4-Fluoro-3-methylphenyl)methyl]amino}propan-2-one, using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
  • Reduction: The compound can be reduced to form the corresponding alkane, 1-{[(4-Fluoro-3-methylphenyl)methyl]amino}propane, using strong reducing agents.
  • Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions, allowing for the synthesis of various derivatives.

These reactions are crucial for modifying the compound for specific applications in medicinal chemistry and materials science.

Research indicates that 1-{[(4-Fluoro-3-methylphenyl)methyl]amino}propan-2-ol exhibits potential biological activities, particularly in antimicrobial and antiviral domains. Its mechanism of action involves interactions with specific molecular targets, allowing it to modulate various biological processes through hydrogen bonding facilitated by its amino and hydroxyl groups. The fluorine and methyl substituents enhance binding affinity and selectivity towards certain receptors, leading to observable biological effects.

The synthesis of 1-{[(4-Fluoro-3-methylphenyl)methyl]amino}propan-2-ol can be achieved through several methods:

  • Reduction of 4-Fluoro-3-methylbenzaldehyde: This method involves reducing the aldehyde to form the corresponding alcohol.
  • Nucleophilic substitution reactions: These reactions can introduce the amino group onto the propan-2-ol backbone.
  • Chiral synthesis techniques: Techniques such as asymmetric synthesis may be employed to produce specific enantiomers of the compound.

These methods can be optimized depending on the desired yield and purity of the final product.

1-{[(4-Fluoro-3-methylphenyl)methyl]amino}propan-2-ol has diverse applications across various fields:

  • Medicinal Chemistry: It serves as a precursor in drug development due to its unique pharmacological properties.
  • Biological Research: The compound is utilized in enzyme interaction studies and metabolic pathway research.
  • Material Science: Its chemical properties make it suitable for developing new materials with specific functionalities.

Interaction studies focus on how 1-{[(4-Fluoro-3-methylphenyl)methyl]amino}propan-2-ol interacts with biological systems. These studies reveal that the compound can influence various biochemical pathways by binding to specific receptors or enzymes. Factors such as temperature, pH, and the presence of other molecules significantly affect its stability and interaction efficacy. Understanding these interactions is crucial for elucidating its potential therapeutic effects.

Several compounds share structural similarities with 1-{[(4-Fluoro-3-methylphenyl)methyl]amino}propan-2-ol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaSimilarity IndexUnique Features
2-Amino-1-(3-fluorophenyl)propan-1-ol hydrochlorideC11H14FNOC_{11}H_{14}FNO0.89Lacks methyl substitution on the aromatic ring
(S)-2-Amino-2-(4-fluorophenyl)ethanolC10H12FNOC_{10}H_{12}FNO0.87Different positional isomerism affecting biological activity
(R)-2-Amino-2-(4-fluorophenyl)ethanolC10H12FNOC_{10}H_{12}FNO0.89Enantiomeric variation influencing receptor interactions
3-Amino-3-(4-fluorophenyl)propan-1-ol hydrochlorideC11H15FNOC_{11}H_{15}FNO0.89Structural differences may lead to varying pharmacological profiles

The presence of specific substituents like fluorine and methyl groups in 1-{[(4-Fluoro-3-methylphenyl)methyl]amino}propan-2-ol imparts distinct chemical properties compared to these similar compounds, making it particularly valuable in both research and industrial applications.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

197.121592296 g/mol

Monoisotopic Mass

197.121592296 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types